Dimethyl 3-aminopent-2-enedioate
Description
Properties
CAS No. |
63547-62-6 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
dimethyl 3-aminopent-2-enedioate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
CIDSYVVJNVVERM-HWKANZROSA-N |
SMILES |
COC(=O)CC(=CC(=O)OC)N |
Isomeric SMILES |
COC(=O)C/C(=C\C(=O)OC)/N |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl 3-Methylpent-2-enedioate
Structural and Physical Properties The methyl-substituted analog, dimethyl 3-methylpent-2-enedioate (CAS 52313-87-8), shares the conjugated diene ester backbone but replaces the amino group with a methyl (-CH₃) substituent. Key differences include:
- Molecular formula: C₈H₁₂O₄ (vs. C₇H₁₁NO₄ for the amino derivative).
- Molecular weight: 172.18 g/mol (vs. ~173.16 g/mol for the amino derivative).
- Boiling point : 382.7 K at 0.016 bar (reduced pressure) .
The methyl group reduces polarity, leading to lower solubility in polar solvents compared to the amino derivative, which is expected to exhibit higher water solubility due to hydrogen bonding.
Reactivity The methyl analog lacks a nucleophilic site, rendering it less reactive in condensation or nucleophilic substitution reactions. In contrast, the amino group in dimethyl 3-aminopent-2-enedioate enables participation in Schiff base formation, amidation, or cyclocondensation, as demonstrated in the synthesis of pyrimidinyl-propenoate derivatives .
Ethyl 2-[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino Derivatives
Ethyl analogs, such as compound 3 from , incorporate cyano and pyridinyl groups, enhancing π-conjugation and electronic complexity. These derivatives exhibit:
- Applications : Precursors to heterocyclic systems (e.g., pyridine-pyrimidine hybrids).
- Synthetic utility: Reactivity with aromatic amines under acetic acid catalysis to form β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
Data Table: Key Properties of this compound and Analogs
| Property | This compound | Dimethyl 3-Methylpent-2-enedioate | Ethyl 2-[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino Propenoate |
|---|---|---|---|
| Molecular Formula | C₇H₁₁NO₄ | C₈H₁₂O₄ | C₁₃H₁₄N₂O₂ |
| Molecular Weight (g/mol) | ~173.16 | 172.18 | 242.26 |
| Substituent | -NH₂ | -CH₃ | -CN, -Pyridinyl |
| Boiling Point (K) | N/A | 382.7 (at 0.016 bar) | N/A |
| Key Reactivity | Nucleophilic amino group | Electrophilic α,β-unsaturated ester | Cyano-participating cyclizations |
| Solubility Trends | Polar solvents | Nonpolar solvents | Moderate polarity |
Q & A
Q. Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in reaction mechanisms for this compound synthesis?
Methodological Answer:
- DFT Applications: Simulate transition states to identify rate-limiting steps in cyclization or tautomerization pathways. Compare calculated vibrational spectra (IR) with experimental data to validate intermediates .
- Contradiction Resolution: If experimental yields conflict with predicted outcomes, re-evaluate solvent effects or steric hindrance in silico. Use molecular dynamics to model solvent interactions impacting reaction kinetics .
Basic: What analytical techniques are critical for quantifying this compound in complex matrices?
Methodological Answer:
- Separation: Reverse-phase HPLC with UV detection (λ = 210–240 nm) for baseline separation from byproducts. Gradient elution with acetonitrile/water (0.1% TFA) improves resolution .
- Quantification: Calibrate using internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate linearity (R² > 0.99) across 3 orders of magnitude .
Q. Advanced: How can LC-MS/MS resolve structural isomers or degradation products of this compound?
Methodological Answer:
- Fragmentation Patterns: Use high-resolution tandem MS to differentiate isomers via unique fragment ions (e.g., m/z 98 for enedioate cleavage vs. m/z 112 for rearranged products).
- Degradation Pathways: Accelerated stability studies (pH, temperature) coupled with MSⁿ identify hydrolyzed or oxidized derivatives. Quantify degradation kinetics using Arrhenius plots .
Basic: How to design a controlled study to assess the reactivity of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design: Use a split-plot factorial design with pH (3–10) as the main factor and temperature (25°C, 40°C) as subplots. Replicate each condition 3x to assess variance .
- Data Collection: Monitor reaction progress via in-situ UV-Vis spectroscopy. Use ANOVA to determine pH/temperature interactions on reaction rates .
Q. Advanced: How to model the environmental fate of this compound in multi-compartment systems (soil/water/air)?
Methodological Answer:
- Compartmental Analysis: Apply fugacity models (e.g., EQC Level III) to predict distribution coefficients (log KOW, Henry’s law constants). Validate with lab microcosms spiked with radiolabeled compound .
- Biotic Interactions: Use soil microbial consortia to assess biodegradation pathways. Metabolomics (GC-MS) identifies intermediates like methylamine or succinate derivatives .
Basic: How to address contradictory data on the catalytic activity of this compound in asymmetric synthesis?
Methodological Answer:
- Source Analysis: Compare reaction conditions (e.g., catalyst loading, solvent) across studies. Replicate experiments using standardized protocols to isolate variables .
- Statistical Validation: Apply t-tests or Bayesian analysis to determine if discrepancies arise from random error or methodological flaws .
Q. Advanced: Can machine learning predict novel applications of this compound in organocatalysis?
Methodological Answer:
- Model Training: Curate datasets of enedioate derivatives with reported catalytic efficiencies (e.g., enantiomeric excess, turnover frequency). Train neural networks to correlate substituent effects with activity .
- Validation: Synthesize top-predicted candidates and benchmark against computational predictions. Use SHAP analysis to interpret feature importance (e.g., amine pKa, steric bulk) .
Basic: What ethical and safety protocols are essential for handling this compound in academic labs?
Methodological Answer:
Q. Advanced: How to design a green chemistry workflow for this compound synthesis?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents. Use E-factors to quantify waste reduction .
- Catalysis: Explore enzyme-mediated aminolysis (e.g., lipases) to replace metal catalysts. Monitor enantioselectivity via chiral HPLC .
Basic: How to reproduce literature-reported spectral data for this compound?
Methodological Answer:
- Standardization: Calibrate instruments using certified reference materials. Replicate solvent systems (e.g., CDCl3 for NMR) and acquisition parameters (e.g., 128 scans) .
- Troubleshooting: If splitting patterns differ, check for residual moisture (affecting amine protons) or tautomeric equilibria .
Q. Advanced: Can 2D NMR (e.g., COSY, HSQC) resolve dynamic stereochemistry in this compound solutions?
Methodological Answer:
- Dynamic NMR: Acquire variable-temperature ¹H NMR to observe coalescence of diastereotopic protons. Calculate activation energy (ΔG‡) for conformational exchange .
- NOESY: Detect through-space interactions to confirm intramolecular hydrogen bonding stabilizing specific tautomers .
Basic: What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
Methodological Answer:
Q. Advanced: How to integrate multi-omics data to elucidate the mode of action of this compound in cellular systems?
Methodological Answer:
- Pathway Analysis: Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., mitochondrial respiration). Cross-reference with KEGG/GO databases .
- Network Pharmacology: Build interaction networks linking compound structure to protein targets (e.g., kinase inhibition). Validate via siRNA knockdown or CRISPR screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
